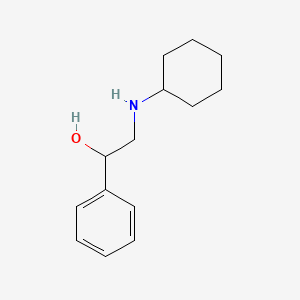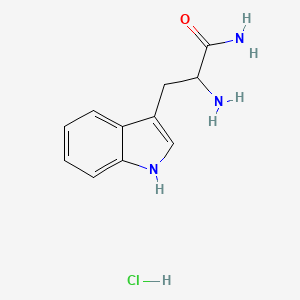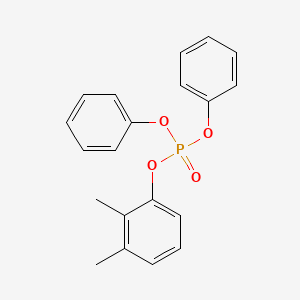
2-クロロベンザニリド
概要
説明
2-Chlorobenzanilide is a compound with the linear formula C13H10ClNO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals . It is a solid compound that is practically insoluble in water and readily soluble in polar solvents such as ethanol, acetone, and benzene.
Synthesis Analysis
The synthesis of 2-Chlorobenzanilide involves an exothermic reaction where a solution of 2-chlorobenzoyl chloride is added to a mixture through a dropping funnel . After the addition is finished, the mixture is refluxed for half an hour. The mixture is then cooled with the product solidifying .Molecular Structure Analysis
The molecular structure of 2-Chlorobenzanilide is represented by the linear formula C13H10ClNO . It has a molecular weight of 231.684 .科学的研究の応用
高性能繊維強化
2-クロロベンザニリド: は、航空宇宙および保護分野で使用される高性能材料であるヘテロ環状アラミド繊維の開発に使用されます . この化合物は、特に4,4′-ジアミノ-2′-クロロベンザニリド (DABA-Cl) の形で、これらの繊維の界面せん断強度と引張強度の両方を強化するために、その場重合によって導入されます . この二重の強化は、界面せん断強度を向上させる従来の方法がしばしば引張強度の低下につながるため、重要です。
ポリマーマトリックス複合材料
ポリマーマトリックスに2-クロロベンザニリド誘導体を導入すると、複合材料の機械的特性を大幅に向上させることができます。 この化合物は、グラフェン酸化物などの材料と組み合わせると、繊維の表面極性を高めるのに役立ちます。これにより、エポキシなどの繊維とマトリックス間の界面相互作用が強化されます .
抗菌用途
2-クロロベンザニリドの誘導体は、抗菌剤として使用するために合成されてきました。 これらの誘導体は、さまざまな微生物株に対する有効性が研究されており、新しい消毒剤や抗菌コーティングの開発のための道を開いています .
有機合成
有機化学では、2-クロロベンザニリドは、さまざまな有機化合物の合成の前駆体として役立ちます。 有機リチウム試薬との反応性は、複雑な分子の合成において重要な中間体であるビスリチオ化合物の生成において特に興味深いものです .
分析化学
2-クロロベンザニリド: は、分析化学における機器の校正や分析方法の検証のための標準物質として使用されます。 その明確に定義された特性により、ラボでの品質管理や方法開発に適しています .
化学研究開発
希少で独特な化学物質のコレクションの一部として、2-クロロベンザニリドは、初期の発見研究者に提供されています。 これは、新しい化学物質の探求と、特定の特性を持つ新しい材料の開発において役割を果たしています .
材料科学研究
この化合物は表面特性を改変する能力があるため、材料科学研究、特に特定の用途に合わせて材料の物理特性を変更できる表面処理やコーティングの研究において貴重な存在です .
高強度材料の用途
2-クロロベンザニリド: は、強化された機械的性能を必要とする高強度材料の研究開発に関与しています。 先進材料分野におけるその応用は、優れた耐久性と強度を要求する次世代製品の創造に期待されています .
作用機序
Target of Action
Similar compounds have been known to interact with various protein targets
Mode of Action
It’s known that the compound’s interaction with its targets can lead to changes in cellular processes . The exact nature of these interactions and the resulting changes are subject to ongoing research.
Biochemical Pathways
It’s known that similar compounds can influence various metabolic pathways . The downstream effects of these interactions are complex and depend on the specific targets and the cellular context.
Pharmacokinetics
These properties are crucial for understanding the bioavailability of the compound
Result of Action
Similar compounds have been known to induce changes at the molecular and cellular levels . The specific effects of 2-Chlorobenzanilide are subject to ongoing research.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 2-Chlorobenzanilide . Factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets.
生化学分析
Biochemical Properties
2-Chlorobenzanilide plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with cytochrome P450 enzymes, which are involved in the metabolism of various xenobiotics and endogenous compounds. The interaction with cytochrome P450 enzymes can lead to the formation of reactive intermediates, which may further interact with other biomolecules such as DNA, proteins, and lipids. Additionally, 2-Chlorobenzanilide can bind to serum albumin, affecting its distribution and availability in the bloodstream .
Cellular Effects
The effects of 2-Chlorobenzanilide on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving the mitogen-activated protein kinase (MAPK) pathway. This pathway is crucial for regulating cell growth, differentiation, and apoptosis. 2-Chlorobenzanilide can modulate the activity of MAPK, leading to changes in gene expression and cellular metabolism. Furthermore, it has been reported to affect the expression of genes involved in oxidative stress response, indicating its potential role in modulating cellular redox balance .
Molecular Mechanism
At the molecular level, 2-Chlorobenzanilide exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as cytochrome P450. By binding to the active site of these enzymes, 2-Chlorobenzanilide can prevent the metabolism of other substrates, leading to altered metabolic pathways. Additionally, it can form covalent adducts with nucleophilic sites on proteins and DNA, potentially leading to changes in their structure and function. These interactions can result in the activation or inhibition of signaling pathways and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chlorobenzanilide have been studied over various time periods. It has been observed that the compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its degradation, resulting in the formation of by-products that may have different biological activities. Long-term studies have shown that 2-Chlorobenzanilide can induce persistent changes in cellular function, including alterations in cell proliferation and apoptosis .
Dosage Effects in Animal Models
The effects of 2-Chlorobenzanilide in animal models vary with different dosages. At low doses, the compound has been shown to have minimal toxic effects, with no significant changes in physiological parameters. At higher doses, 2-Chlorobenzanilide can induce toxic effects, including hepatotoxicity and nephrotoxicity. These effects are likely due to the formation of reactive intermediates and the subsequent oxidative stress. Threshold effects have been observed, where a certain dosage level leads to a marked increase in toxicity .
Metabolic Pathways
2-Chlorobenzanilide is involved in several metabolic pathways, primarily those mediated by cytochrome P450 enzymes. It undergoes oxidative metabolism to form hydroxylated metabolites, which can be further conjugated with glucuronic acid or sulfate for excretion. The interaction with cytochrome P450 enzymes can also lead to the formation of reactive intermediates, which can interact with other cellular components, affecting metabolic flux and metabolite levels .
Transport and Distribution
Within cells and tissues, 2-Chlorobenzanilide is transported and distributed through interactions with transporters and binding proteins. It has been shown to bind to serum albumin, which facilitates its transport in the bloodstream. Additionally, it can interact with membrane transporters, such as organic anion-transporting polypeptides (OATPs), which mediate its uptake into cells. The distribution of 2-Chlorobenzanilide within tissues is influenced by its lipophilicity, allowing it to accumulate in lipid-rich tissues .
Subcellular Localization
The subcellular localization of 2-Chlorobenzanilide is primarily in the cytoplasm and the endoplasmic reticulum. This localization is facilitated by its interactions with specific targeting signals and post-translational modifications. In the endoplasmic reticulum, 2-Chlorobenzanilide can interact with cytochrome P450 enzymes, influencing their activity and the metabolism of other substrates. Additionally, its presence in the cytoplasm allows it to interact with various cytoplasmic proteins, affecting their function and cellular processes .
特性
IUPAC Name |
2-chloro-N-phenylbenzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10ClNO/c14-12-9-5-4-8-11(12)13(16)15-10-6-2-1-3-7-10/h1-9H,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AXQVIWHAEYLGLO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90218475 | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6833-13-2 | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006833132 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-CHLOROBENZANILIDE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=405514 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzamide, 2-chloro-N-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90218475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-CHLOROBENZANILIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GJ4TC95K9F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary photochemical reaction pathway observed in 2-Chlorobenzanilide?
A1: 2-Chlorobenzanilide undergoes photocyclization when exposed to UV light, leading to the formation of phenanthridone. [, , ] This reaction involves the formation of a new carbon-carbon bond and the elimination of a chlorine atom.
Q2: How do substituents on the benzene rings influence the photocyclization of 2-Chlorobenzanilide?
A2: Substituents on both the benzoyl and aniline rings can significantly impact the photocyclization reaction.
- Electron-donating groups on the aniline ring (N-phenyl ring) have been shown to accelerate the reaction. This suggests that the nitrogen lone pair plays a crucial role in assisting the departure of the chlorine atom during the cyclization process. [, ]
- The presence of a chlorine atom in the ortho position of the benzoyl ring is crucial for the photocyclization to occur. [, ] Replacing the chlorine with a methyl group results in a photo-Fries rearrangement instead of cyclization. []
- The nature of the halogen atom in the ortho position also influences the reaction pathway. While 2-Chlorobenzanilide undergoes photocyclization, 2-bromo- and 2-iodo-benzanilides primarily undergo dehalogenative reduction. []
Q3: What are the potential applications of the photocyclization reaction of 2-Chlorobenzanilide?
A4: The photocyclization of 2-Chlorobenzanilides provides a practical synthetic route for producing phenanthridones. [] Phenanthridones are a class of nitrogen-containing heterocycles with various biological activities, making them valuable building blocks for pharmaceuticals and agrochemicals. This photochemical approach offers a potentially more environmentally friendly alternative to traditional synthetic methods.
Q4: Are there any known biological activities or applications of 2-Chlorobenzanilide itself?
A5: While 2-Chlorobenzanilide serves as a model compound for photochemical studies, research also investigated its metabolic fate in the presence of microorganisms. [] This information is relevant for understanding the environmental persistence and potential biodegradation pathways of this compound.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
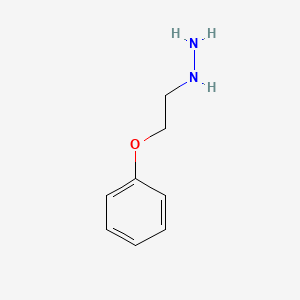
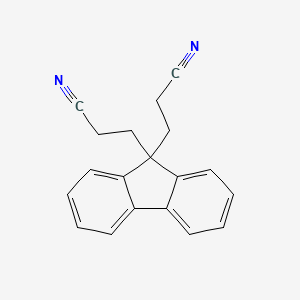
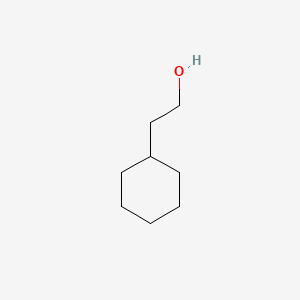


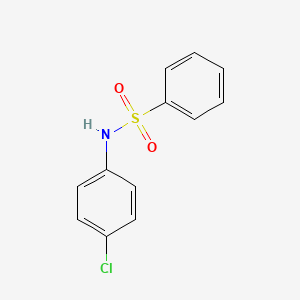
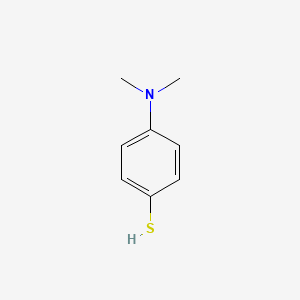
![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)

![p-[[p-(Phenylazo)phenyl]azo]phenol](/img/structure/B1346030.png)
